An In-depth Technical Guide to 4-Iodo-5-methyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Iodo-5-methyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Section 1: Introduction to 4-Iodo-5-methyl-1H-indazole
The indazole scaffold is a prominent bicyclic heterocycle recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its ability to interact with a wide range of biological targets, forming the core of numerous therapeutic agents. Indazole derivatives are known for their diverse pharmacological activities, including potent kinase inhibition, which has led to their successful application in oncology.
Within this important class of compounds, 4-Iodo-5-methyl-1H-indazole (CAS No. 1956309-36-6) emerges as a highly valuable and versatile synthetic intermediate.[2][3][4][5] Its strategic architecture, featuring a methyl group at the C5 position and an iodine atom at the C4 position, provides a unique combination of steric and electronic properties. The iodine atom, in particular, serves as a crucial functional "handle" for advanced synthetic modifications. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of complex molecular libraries.[6] This capability is paramount in drug discovery, where the exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 4-Iodo-5-methyl-1H-indazole for researchers and professionals in the field of drug development.
Section 2: Physicochemical and Spectroscopic Properties
The fundamental chemical properties of 4-Iodo-5-methyl-1H-indazole are summarized below. While exhaustive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on established chemical principles and data from analogous structures.[7][8][9][10]
Table 1: Core Chemical Properties of 4-Iodo-5-methyl-1H-indazole
| Property | Value |
|---|---|
| CAS Number | 1956309-36-6[3] |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| Appearance | Expected to be an off-white to light yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) |
Nuclear Magnetic Resonance (NMR) Data (Predicted)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4-Iodo-5-methyl-1H-indazole in a solvent like DMSO-d₆ are detailed below. These predictions are informed by analysis of substituted indazoles and the known electronic effects of iodo and methyl substituents.[7][8][9]
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N1-H | ~13.0 | Broad Singlet (br s) | Exchangeable proton, characteristic of N-H in indazoles. |
| C3-H | ~8.1 | Singlet (s) | Aromatic proton on the pyrazole ring. |
| C7-H | ~7.5 | Doublet (d) | Coupled to C6-H. |
| C6-H | ~7.1 | Doublet (d) | Coupled to C7-H. |
| C5-CH₃ | ~2.4 | Singlet (s) | Methyl group protons. |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C7a | ~140 | Fused ring carbon. |
| C3 | ~135 | Deshielded by adjacent nitrogen. |
| C5 | ~132 | Substituted with a methyl group. |
| C6 | ~128 | Aromatic CH. |
| C3a | ~125 | Fused ring carbon. |
| C7 | ~118 | Aromatic CH. |
| C4 | ~95 | Shielded carbon directly attached to iodine. |
| C5-CH₃ | ~20 | Methyl group carbon. |
Section 3: Synthesis Methodology
The most direct and plausible route to 4-Iodo-5-methyl-1H-indazole is through the electrophilic iodination of the commercially available precursor, 5-methyl-1H-indazole. A critical consideration in this synthesis is regioselectivity. The indazole ring has several positions susceptible to electrophilic attack, and the directing effects of the existing methyl group and the fused pyrazole ring will influence the final product distribution.[11]
The C3 position of the indazole ring is often the most nucleophilic; however, iodination of the benzene portion of the scaffold is well-documented.[11][12] The methyl group at C5 is an ortho-, para- director, which should activate the adjacent C4 and C6 positions towards electrophilic substitution. By carefully selecting the iodinating agent and controlling reaction conditions, the formation of the desired 4-iodo isomer can be favored. N-Iodosuccinimide (NIS) is a preferred reagent as it is a mild and efficient source of electrophilic iodine, often providing better regiocontrol compared to harsher reagents like iodine monochloride.[11]
Experimental Protocol: Synthesis of 4-Iodo-5-methyl-1H-indazole
This protocol is a robust starting point based on established methods for indazole iodination.[11]
-
Reaction Setup: To a solution of 5-methyl-1H-indazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (10 mL/mmol of starting material) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material. If the reaction is slow, it can be gently heated to 40–50 °C.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, which may contain a mixture of regioisomers, should be purified by column chromatography on silica gel using a gradient eluent system (e.g., ethyl acetate in hexanes) to isolate the pure 4-Iodo-5-methyl-1H-indazole.
Section 4: Chemical Reactivity and Synthetic Utility
The primary utility of 4-Iodo-5-methyl-1H-indazole in drug discovery lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle, making this compound an excellent coupling partner.[6][13] This reactivity allows for the introduction of a vast array of chemical moieties at the C4 position, including aryl, heteroaryl, alkyl, and amino groups, through reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][6]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and operational simplicity.[14][15] Using 4-Iodo-5-methyl-1H-indazole in a Suzuki coupling enables the synthesis of novel biaryl indazole derivatives, which are common motifs in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol can be adapted for coupling with various aryl or heteroaryl boronic acids or esters.[13]
-
Reaction Setup: In a reaction vessel (e.g., a microwave vial), combine 4-Iodo-5-methyl-1H-indazole (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with stirring. The reaction progress should be monitored by TLC or LC-MS. Microwave heating can often accelerate the reaction.
-
Work-up and Purification: After completion, cool the reaction mixture and dilute it with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by column chromatography or recrystallization to yield the desired 4-aryl-5-methyl-1H-indazole product.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Iodo-5-methyl-1H-indazole is not universally available, data from structurally similar iodo-indazole and iodo-heterocyclic compounds indicate that it should be handled with appropriate care in a laboratory setting.[16][17][18][19][20]
-
Hazard Identification: Based on analogous compounds, it should be considered harmful if swallowed (Acute toxicity, Oral, Category 4). It may also cause skin and serious eye irritation.[17]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]
Section 6: Conclusion
4-Iodo-5-methyl-1H-indazole is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its value is anchored in the privileged indazole core and the highly versatile iodine substituent at the C4 position. This functional group provides a reliable entry point for palladium-catalyzed cross-coupling reactions, empowering medicinal chemists to rapidly generate diverse libraries of novel compounds for biological screening. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
Section 7: References
-
Benchchem. (2025). Essential Safety and Operational Guide for Handling 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Iodo-4-methyl-1H-indazole. AK Scientific, Inc.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Iodo-1H-indazole. Fisher Scientific.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Tert-Butyl)-3-iodo-1H-indazole. AK Scientific, Inc.
-
CymitQuimica. (2024). Safety Data Sheet: 4-IODO-1H-INDAZOLE. CymitQuimica.
-
Guidechem. (n.d.). 4-Iodo-5-methyl-1H-indazole CAS 1956309-36-6 wiki. Guidechem.
-
Royal Society of Chemistry. (2017). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers.
-
Benchchem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. Benchchem.
-
Chemistry. (2016). Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. PubMed.
-
Benchchem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem.
-
ChemicalBook. (n.d.). 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis. ChemicalBook.
-
Wiley. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
-
Benchchem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
-
Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.
-
Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
-
BLD Pharm. (n.d.). 1956309-36-6|4-Iodo-5-methyl-1H-indazole. BLD Pharm.
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
-
Nature. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Nature.
-
Wiley-VCH. (2007). Supporting Information.
-
Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
-
Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
-
Benchchem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
-
King-Pharm. (n.d.). 4-Iodo-5-methyl-1H-indazole [1956309-36-6]. King-Pharm.
-
Parchem. (n.d.). 4-Iodo-5-methyl-1H-indazole (Cas 1956309-36-6). Parchem.
-
MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
-
ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment.
-
ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
-
BLD Pharm. (n.d.). 4-Iodo-1-methyl-1H-indazol-6-ol. BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1956309-36-6|4-Iodo-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 4-Iodo-5-methyl-1H-indazole [1956309-36-6] | King-Pharm [king-pharm.com]
- 5. parchem.com [parchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. soc.chim.it [soc.chim.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
